2-Methyl-5alpha-androst-2-en-17-one, commonly referred to as 5alpha-androst-2-en-17-one or Delta-2, is a naturally occurring anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone. It serves as a metabolite of dehydroepiandrosterone in the human body and is also identified as a pheromone in certain animal species, such as elephants and boars. This compound has gained attention for its potential use in performance enhancement and bodybuilding due to its anabolic properties .
The industrial synthesis of 2-Methyl-5alpha-androst-2-en-17-one typically involves the β-elimination reaction of epiandrosterone p-toluenesulfonates. The process can be carried out using monomethylpyridine solvents, with optimal reaction temperatures ranging from 120 °C to 145 °C. This method yields high purity and significant yields of the target compound while minimizing by-products .
The molecular formula for 2-Methyl-5alpha-androst-2-en-17-one is , with a molar mass of approximately 272.43 g/mol. The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
The primary chemical reactions involving 2-Methyl-5alpha-androst-2-en-17-one include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacokinetic profiles .
The mechanism of action for 2-Methyl-5alpha-androst-2-en-17-one primarily involves its interaction with androgen receptors in target tissues. Upon binding, it activates gene transcription related to muscle growth and development, thereby enhancing protein synthesis and muscle hypertrophy.
Research indicates that this compound may exhibit a potency similar to testosterone but with a potentially different side effect profile due to its unique structure . Its anabolic effects are mediated through androgen receptor activation, leading to increased nitrogen retention and muscle mass.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for confirming structural integrity and purity assessments via chromatography techniques .
The appearance of 2-Methyl-5alpha-androst-2-en-17-one (commonly termed Madol) in the early 2000s represented a paradigm shift in the underground market for performance-enhancing substances. This compound was first identified in 2005 when an unidentified oily product was submitted to a anti-doping laboratory with claims that it contained an anabolic steroid undetectable by standard doping control protocols [2]. Unlike commercially available pharmaceuticals, Madol was specifically engineered for the gray market supplement industry, distributed through underground channels with labeling designed to circumvent existing regulations. Its discovery marked a critical moment in anti-doping history, as it represented only the third non-commercialized steroid ever detected in sports at that time [2].
Chemical analysis revealed that Madol possessed a deliberately modified structure based on the endogenous steroid 5α-androst-2-ene-17-one (Δ²-androstenone), with the key modification being the addition of a methyl group at the 17α position. This alteration was strategically designed to confer oral bioavailability while resisting hepatic breakdown – a characteristic feature of designer steroids targeting athletic performance enhancement. The synthesis route established by researchers involved Grignard methylation of 5α-androst-2-en-17-one, resulting in the 17α-methylated derivative with anabolic properties [2]. The compound's structural similarity to desoxymethyltestosterone (another banned anabolic agent) immediately raised concerns within the anti-doping community regarding its potential for misuse.
Industrial production methods for the precursor compound 5α-androst-2-ene-17-one were optimized specifically to support designer steroid manufacturing, as evidenced by patented processes focusing on β-elimination reactions of epiandrosterone derivatives using methylpyridines as solvents [8]. These processes enabled large-scale production of the precursor molecules required for synthesizing 2-Methyl-5alpha-androst-2-en-17-one and structurally related analogs. The compound's emergence coincided with the rapid expansion of internet-based supplement markets, where it was marketed under various proprietary names without accurate disclosure of its chemical identity or anabolic properties.
Table 1: Key Designer Steroids and Their Structural Relationships
Compound Name | Structural Features | Year Identified | Detection Challenges |
---|---|---|---|
2-Methyl-5alpha-androst-2-en-17-one (Madol) | 17α-methylation, Δ²-unsaturation | 2005 | No commercial reference standards |
Methasterone (Superdrol) | 2α,17α-dimethylation | 2005 | Rapidly evolving metabolites |
Desoxymethyltestosterone | 17α-methylation, absence of 3-keto group | Pre-2005 | Structural similarity to endogenous steroids |
5α-androst-2-en-17-one | Δ²-unsaturation, endogenous precursor | - | Endogenous origin complicates detection |
Madol represented a watershed moment in the designer steroid landscape, demonstrating a strategic shift from simple molecular modifications to sophisticated pharmaceutical design principles applied to illicit performance enhancement. Prior to its identification, designer steroids typically involved minor alterations to commercially available pharmaceuticals. However, Madol was specifically engineered without any therapeutic application history, created solely for the athletic performance enhancement market [2]. This approach represented a deliberate circumvention strategy against anti-doping regulations that primarily focused on known pharmaceutical compounds, highlighting significant vulnerabilities in existing detection paradigms.
The compound's design exploited critical limitations in conventional anti-doping screening methodologies. Gas chromatography-mass spectrometry (GC-MS) protocols at the time targeted known metabolites of commercial anabolic agents, leaving a detection gap for structurally novel compounds like Madol. Researchers developed specialized screening methods focusing on the trimethylsilylated derivative of Madol, monitoring key ions at m/z 143, 270, and 345 to detect its presence in urine [2]. This targeted approach was necessary because standard screening protocols failed to identify the compound or its metabolic products. The baboon administration study conducted during its characterization provided preliminary evidence of metabolic pathways, revealing that Madol and at least one major metabolite were excreted in urine, with subsequent confirmation using human liver microsomes [2].
The emergence of Madol coincided with a broader trend of structural diversification in designer steroids. Structural analogs like methasterone (Superdrol) appeared simultaneously, featuring additional modifications such as 2α-methylation to further enhance anabolic potency and metabolic stability [6]. These compounds were developed specifically to exploit regulatory loopholes in dietary supplement legislation, particularly in countries where steroid classification systems required specific listing of banned compounds. Since Madol had never been commercially marketed as a pharmaceutical, it initially existed in a regulatory gray zone in many jurisdictions, allowing its distribution as a "designer supplement" despite clear anabolic properties [5].
Research into the metabolism of structurally related compounds revealed significant analytical challenges for doping control laboratories. Studies on 5α-androst-2-en-17-one (the direct precursor to Madol) demonstrated unexpected metabolic pathways, including the isomerization of 5α-configured steroids to urinary metabolites with 5β-configuration – a metabolic transformation previously undocumented in steroid biochemistry [3]. This discovery revealed complex metabolic transformations that could potentially shield designer steroids from detection through unexpected metabolic pathways. The 2022 in vivo metabolism study identified more than 15 deuterium-labeled metabolites of 5α-androst-2-en-17-one, with seven metabolites showing particular promise as long-term detection markers for doping control purposes [3].
Table 2: Analytical Approaches for Designer Steroid Detection
Analytical Technique | Application to Designer Steroids | Detection Window | Limitations |
---|---|---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Targeted screening of trimethylsilylated derivatives | Up to 9 days post-administration | Requires prior knowledge of metabolite structure |
High-Resolution Mass Spectrometry (HRMS) | Untargeted screening for unknown metabolites | Varies by compound | Resource-intensive data analysis |
Hydrogen Isotope Ratio Mass Spectrometry (IRMS) | Detection of synthetic origin via carbon-13 ratios | Limited to early excretion phases | Requires sufficient quantity of metabolites |
Liquid Chromatography-Tandem MS (LC-MS/MS) | Sensitive detection of phase II metabolites | Varies by compound | Reference materials often unavailable |
The scientific response to Madol's discovery accelerated the development of non-targeted screening approaches in anti-doping science. Laboratories began implementing techniques that could detect structural features common to anabolic steroids rather than relying solely on libraries of known compounds. These included monitoring for characteristic fragmentation patterns of steroidal skeletons and developing assays for nuclear receptor activation that could flag androgenic activity in biological samples. The World Anti-Doping Agency (WADA) subsequently added Madol to its Prohibited List as an anabolic agent, establishing its status as a banned substance despite its absence from pharmaceutical markets [3].
The legacy of Madol in the designer steroid landscape is evidenced by the continued emergence of structurally similar compounds over a decade after its initial identification. Anti-doping laboratories now routinely monitor for the principal metabolites of 2-Methyl-5alpha-androst-2-en-17-one and its structural analogs, employing refined mass spectrometric techniques capable of detecting previously unidentified anabolic agents through metabolite profiling and isotopic signature analysis. The compound's history exemplifies the ongoing technological competition between designers of performance-enhancing drugs and the scientific community responsible for maintaining athletic integrity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: